4-氨基-1-甲基-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

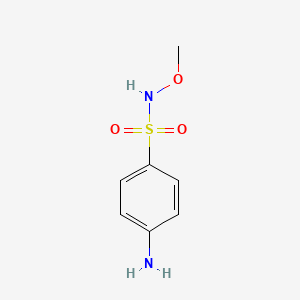

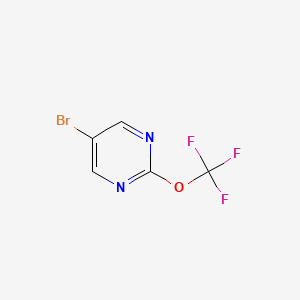

“Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .

Synthesis Analysis

The synthesis of pyrazoles, the family of compounds to which “ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” belongs, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

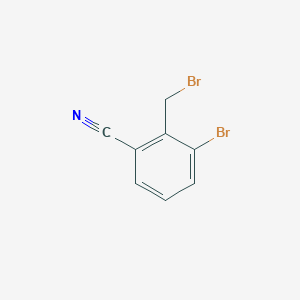

The molecular structure of “ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” can be represented by the InChI code: 1S/C7H11N3O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3,(H2,8,9) .

Chemical Reactions Analysis

Pyrazoles, including “ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate”, can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

“Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” is a solid at room temperature . It has a molecular weight of 169.18 . It has a boiling point of 90-91°C .

科学研究应用

Pharmaceuticals: Anticancer and Anti-inflammatory Agents

Pyrazole derivatives, including ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, have been extensively studied for their potential pharmaceutical applications. These compounds are known to exhibit a range of biological activities, such as anticancer and anti-inflammatory effects . The pyrazole nucleus serves as a scaffold for developing new therapeutic agents, with recent research focusing on designing and synthesizing novel compounds that can target specific cellular pathways involved in cancer and inflammation .

Agricultural Chemistry: Herbicides and Pesticides

In the field of agricultural chemistry, pyrazole derivatives are utilized for their herbicidal and pesticidal properties . Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can serve as an intermediate in the synthesis of compounds that control the growth of unwanted plants and pests, contributing to increased crop yields and protection against crop damage .

Organic Synthesis: Synthetic Intermediates

This compound is a valuable intermediate in organic synthesis, enabling the creation of a wide variety of structurally diverse molecules . Its versatility allows chemists to develop new synthetic routes and methodologies, leading to the production of complex molecules with potential applications in various fields of chemistry .

Material Science: Functional Materials

Pyrazole derivatives are also significant in material science, where they are used to develop functional materials with unique properties . These materials can have applications in electronics, photonics, and as components in advanced composite materials, owing to their stability and electronic characteristics .

Medicinal Chemistry: Enzyme Inhibition

In medicinal chemistry, ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate-related compounds have been investigated as enzyme inhibitors . These inhibitors can regulate biological pathways and have therapeutic potential in treating diseases where enzyme activity is a contributing factor .

Supramolecular Chemistry: Building Blocks

The pyrazole ring is a common building block in supramolecular chemistry, which deals with the design and synthesis of complex structures from simple subunits . Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can be used to create larger, more complex systems with specific functions and properties .

安全和危害

作用机制

Target of Action

Similar compounds have been found to modulate the adenosine a1 receptor (a1ar) .

Mode of Action

Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrazole derivatives are often involved in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These processes could potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (16918) and physical form (solid) suggest that it could have specific pharmacokinetic properties .

Result of Action

The compound’s potential interaction with the adenosine a1 receptor (a1ar) suggests that it could have effects on cellular signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. For instance, the compound should be stored at 2-8°C . Additionally, it is classified as a non-combustible solid, suggesting that it is stable under normal conditions .

属性

IUPAC Name |

ethyl 4-amino-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLKSFPCZVBSFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)